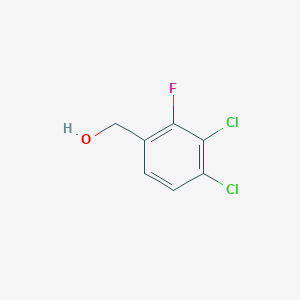

5,7-Dichloro-1,2-benzisoxazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A study on the synthesis of benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, reported a method involving the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . The compounds obtained were then subjected to Vilsmeier–Haack reaction with POCl3 in DMF .Molecular Structure Analysis

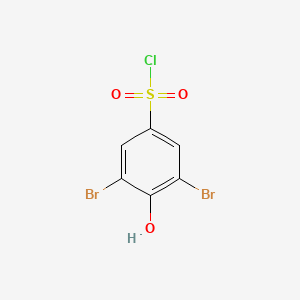

The molecular structure of this compound consists of a benzisoxazole ring structure fused with an amine group. The presence of two chlorine atoms at positions 5 and 7 on the benzisoxazole ring is a distinguishing feature of this compound.Chemical Reactions Analysis

Benzisoxazole derivatives, including this compound, have been found to exhibit a range of biological activities, including anti-glycation, anticancer, antibacterial, and anti-inflammatory effects . This suggests that these compounds may undergo a variety of chemical reactions in biological systems .科学的研究の応用

Organic Synthesis and Material Science

Benzisoxazoles, including compounds structurally related to 5,7-Dichloro-1,2-benzisoxazol-3-amine, are pivotal in the synthesis of novel organic compounds. For instance, the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, showcasing the versatility of benzisoxazole derivatives in organic synthesis (Issac & Tierney, 1996). Moreover, benzoxazole derivatives exhibit significant properties in material science, especially due to their pharmacological activities and application in dye, pharmaceutical, and antibiotic industries, underlining their importance across various scientific domains (Özil & Menteşe, 2020).

Pharmaceutical Development

In the pharmaceutical domain, 1,2-benzisoxazole derivatives have been identified as privileged structures possessing a diverse range of biological properties, especially in the treatment of CNS disorders. They form the core of several clinically used therapeutics, such as antipsychotics and anticonvulsants, demonstrating the critical role of benzisoxazole cores in drug discovery and development (Uto, 2016).

Environmental Studies

The degradation of nitrogen-containing hazardous compounds, such as aromatic amines, dyes, and pesticides, is a significant concern in environmental studies. Advanced oxidation processes have been shown to effectively mineralize nitrogen-containing compounds, including those related to benzisoxazole derivatives. This highlights the environmental implications of researching such compounds and their potential applications in improving water treatment technologies (Bhat & Gogate, 2021).

作用機序

While the specific mechanism of action for 5,7-Dichloro-1,2-benzisoxazol-3-amine is not mentioned in the search results, benzisoxazole derivatives are known to exhibit a range of biological activities . For example, some benzisoxazole-embedded drug molecules such as risperidone and zonisamide exhibit anticonvulsant actions .

Safety and Hazards

将来の方向性

Benzisoxazole derivatives, including 5,7-Dichloro-1,2-benzisoxazol-3-amine, are a privileged scaffold in biological chemistry and have been the subject of an increasing number of investigations . The distinct benzisoxazole molecules also exhibit promising biological activities, suggesting that these scaffolds could become more promising drug candidates in the future . Therefore, researchers working in the fields of medicinal chemistry need to pay more attention in exploring the wide spectrum applications of these motifs .

特性

IUPAC Name |

5,7-dichloro-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)12-11-7(4)10/h1-2H,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKAIUSVDOTDNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NO2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4'R,5S,5'S)-2,2'-Cyclopropylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6353610.png)

![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)